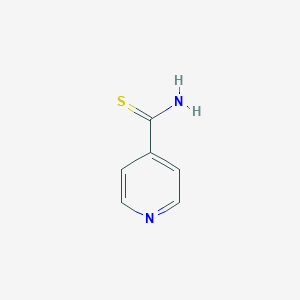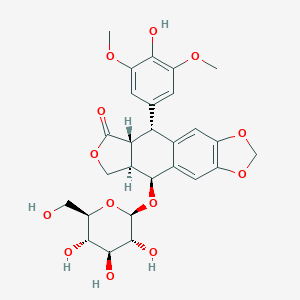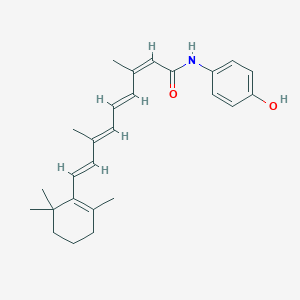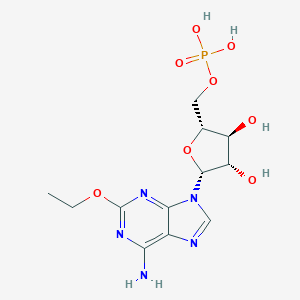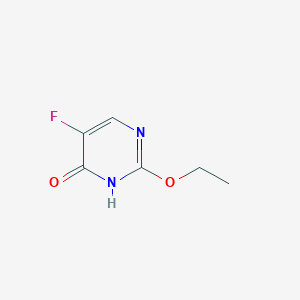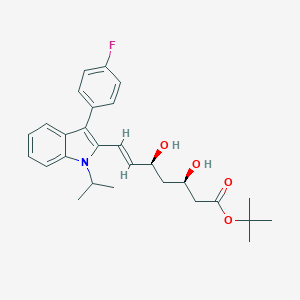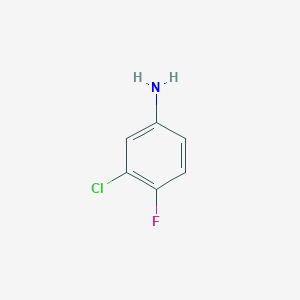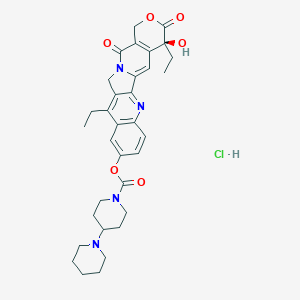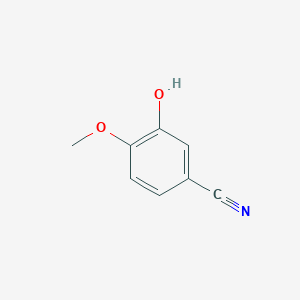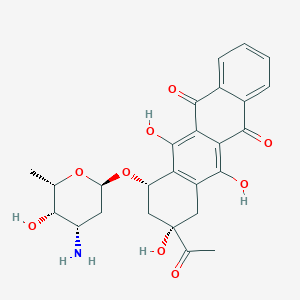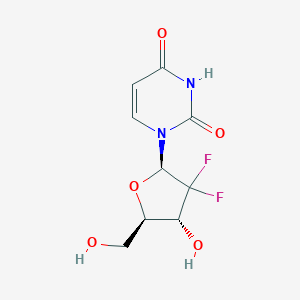
2',2'-Difluorodeoxiuridina
Descripción general
Descripción
2’,2’-Difluoro-2’-desoxiuridina es un análogo de nucleósido fluorado y un metabolito activo de gemcitabina, un importante fármaco anticancerígeno. Se forma por la desaminación de gemcitabina por la citidina desaminasa en el hígado. Este compuesto es conocido por sus efectos citotóxicos en diversas células cancerosas, lo que lo convierte en un tema de estudio significativo en la investigación del cáncer .
Aplicaciones Científicas De Investigación
2’,2’-Difluoro-2’-deoxyuridine has several applications in scientific research:
Cancer Research: It is used to study the cytotoxic effects on various cancer cells, including HepG2 and A549 cells.
Radiation Therapy: The compound enhances radiation-induced cell death, making it useful in radiation therapy research.
Drug Metabolism Studies: As a metabolite of gemcitabine, it is used to study the pharmacokinetics and metabolism of gemcitabine.
Mecanismo De Acción
2’,2’-Difluoro-2’-desoxiuridina ejerce sus efectos principalmente a través de su incorporación al ADN, lo que conduce a la inhibición de la síntesis de ADN y la muerte celular. El compuesto se metaboliza a partir de gemcitabina por la citidina desaminasa, que es abundante en el hígado y el intestino . Este proceso limita el uso de gemcitabina a la vía parenteral debido a su baja biodisponibilidad oral .
Compuestos similares:
Gemcitabina: El compuesto madre del que se deriva 2’,2’-Difluoro-2’-desoxiuridina.
2’-Desoxiuridina: Otro análogo de nucleósido utilizado en la investigación del cáncer.
Singularidad: 2’,2’-Difluoro-2’-desoxiuridina es singular por su estructura fluorada, que aumenta sus efectos citotóxicos y su capacidad de aumentar la muerte celular inducida por radiación . Esto lo convierte en un compuesto valioso en la investigación del cáncer y en los estudios de radioterapia.
Análisis Bioquímico
Biochemical Properties
2’,2’-Difluorodeoxyuridine interacts with various enzymes, proteins, and other biomolecules. It is actively transported into cells and phosphorylated by deoxycytidine kinase (dCK) to its monophosphate and subsequently to its active diphosphate and triphosphate metabolites . The nature of these interactions is primarily biochemical, involving the conversion of 2’,2’-Difluorodeoxyuridine into its active forms within the cell .
Cellular Effects
The effects of 2’,2’-Difluorodeoxyuridine on cells are significant. It has been found to cause a concentration- and schedule-dependent radiosensitizing effect in vitro . This compound influences cell function by interacting with DNA and RNA after being phosphorylated to dFdUTP . It can also affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2’,2’-Difluorodeoxyuridine involves several steps. After being transported into the cell, it is phosphorylated by deoxycytidine kinase to its monophosphate and subsequently to its active diphosphate and triphosphate metabolites . These metabolites can then be incorporated into DNA and RNA, which can mediate toxicity or antitumor activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2’,2’-Difluorodeoxyuridine can change over time. It has been observed that this compound is extensively formed and accumulates with large exposures having a long terminal half-life . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched.
Metabolic Pathways
2’,2’-Difluorodeoxyuridine is involved in several metabolic pathways. It is metabolized by cytidine deaminase to 2’,2’-difluorodeoxyuridine, which is considered an inactive metabolite
Transport and Distribution
2’,2’-Difluorodeoxyuridine is transported into cells by human equilibrative nucleoside transporters It is then distributed within cells and tissues, where it interacts with various biomolecules
Subcellular Localization
It is known to be incorporated into DNA and RNA , suggesting that it may localize to the nucleus
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 2’,2’-Difluoro-2’-desoxiuridina normalmente implica la desaminación de gemcitabina. Un método implica el uso de cloruro de metileno anhidro y cloruro de estaño(IV) anhidro como reactivos. La reacción se lleva a cabo a bajas temperaturas para mantener la estabilidad del compuesto .
Métodos de producción industrial: La producción industrial de 2’,2’-Difluoro-2’-desoxiuridina sigue rutas sintéticas similares, pero a mayor escala. El proceso implica un control cuidadoso de las condiciones de reacción para garantizar un alto rendimiento y pureza. El compuesto se purifica entonces utilizando técnicas como la cristalización y la cromatografía .
Análisis De Reacciones Químicas
Tipos de reacciones: 2’,2’-Difluoro-2’-desoxiuridina experimenta diversas reacciones químicas, entre ellas:
Desaminación: Conversión de gemcitabina a 2’,2’-Difluoro-2’-desoxiuridina por la citidina desaminasa.
Sustitución: Los átomos de flúor del compuesto pueden participar en reacciones de sustitución en condiciones específicas.
Reactivos y condiciones comunes:
Desaminación: La citidina desaminasa es la principal enzima involucrada en el proceso de desaminación.
Sustitución: Reactivos como el cloruro de metileno anhidro y el cloruro de estaño(IV) se utilizan en el proceso de síntesis.
Principales productos formados: El principal producto formado a partir de la desaminación de gemcitabina es 2’,2’-Difluoro-2’-desoxiuridina .
4. Aplicaciones de la investigación científica
2’,2’-Difluoro-2’-desoxiuridina tiene varias aplicaciones en la investigación científica:
Investigación del cáncer: Se utiliza para estudiar los efectos citotóxicos en diversas células cancerosas, incluidas las células HepG2 y A549.
Radioterapia: El compuesto aumenta la muerte celular inducida por radiación, lo que lo hace útil en la investigación de la radioterapia.
Estudios de metabolismo de fármacos: Como metabolito de la gemcitabina, se utiliza para estudiar la farmacocinética y el metabolismo de la gemcitabina.
Comparación Con Compuestos Similares
Gemcitabine: The parent compound from which 2’,2’-Difluoro-2’-deoxyuridine is derived.
2’-Deoxyuridine: Another nucleoside analog used in cancer research.
Uniqueness: 2’,2’-Difluoro-2’-deoxyuridine is unique due to its fluorinated structure, which enhances its cytotoxic effects and its ability to enhance radiation-induced cell death . This makes it a valuable compound in cancer research and radiation therapy studies.
Propiedades
IUPAC Name |
1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2N2O5/c10-9(11)6(16)4(3-14)18-7(9)13-2-1-5(15)12-8(13)17/h1-2,4,6-7,14,16H,3H2,(H,12,15,17)/t4-,6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIRDBEQIJQERSE-QPPQHZFASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2C([C@@H]([C@H](O2)CO)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50891460 | |
| Record name | 2',2'-Difluorodeoxyuridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50891460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114248-23-6 | |
| Record name | 2',2'-Difluorodeoxyuridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114248236 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2',2'-Difluorodeoxyuridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50891460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2â??,2â??-Difluoro-2â??-deoxyuridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2',2'-DIFLUORODEOXYURIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y30D8SIL1I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: dFdU, like its parent compound gemcitabine (2′,2′-difluorodeoxycytidine, dFdC), needs to be phosphorylated intracellularly to exert its cytotoxic effects. Once converted to its triphosphate form (dFdU-TP), it can be incorporated into both DNA and RNA. [] This incorporation disrupts DNA synthesis and ultimately leads to cell death. []
ANone: While the provided abstracts do not contain detailed spectroscopic data for dFdU, its molecular formula is C9H12F2N2O5 and its molecular weight is 266.2 g/mol.
ANone: This information is not extensively discussed in the provided abstracts. Further research is needed to provide conclusive answers regarding dFdU's material compatibility and stability under various conditions.
ANone: The provided abstracts primarily focus on dFdU as a metabolite of gemcitabine and not as a catalyst. Therefore, information on its catalytic properties, reaction mechanisms, and selectivity is not available within these research papers.
ANone: The provided abstracts do not provide information regarding computational chemistry studies or QSAR models specifically for dFdU.
A: While specific SAR studies on dFdU are not described in the abstracts, research suggests that the addition of lipophilic groups to gemcitabine, the parent compound of dFdU, can improve its interaction with lipid bilayers. This modification may enhance its absorption through cellular membranes. []
ANone: The provided abstracts do not discuss SHE regulations specific to dFdU.
A: dFdU is primarily formed through the rapid deamination of gemcitabine by the enzyme cytidine deaminase (CDA). [, , , , , , ] Following intravenous administration, dFdU exhibits a longer half-life compared to gemcitabine. [, , , ] It is primarily eliminated through renal excretion. [, , ] Studies indicate that dFdU can be detected in various biological matrices, including plasma, urine, and saliva. [, , , , , , ]
A: In vitro studies demonstrated that dFdU exhibits cytotoxic effects in various cancer cell lines, including human hepatoma (HepG2) and human lung (A549) carcinoma cells. [, ] Furthermore, dFdU demonstrated the ability to inhibit cell cycle progression. [] In vivo studies using a mouse model of colon cancer demonstrated that bacteria expressing a specific enzyme (cytidine deaminase, CDDL) could metabolize gemcitabine into dFdU, leading to tumor resistance. []
A: One mechanism of resistance to gemcitabine, and potentially dFdU, is through the loss of deoxycytidine kinase (dCK), an enzyme crucial for the activation of these nucleoside analogs. [] Studies show that a gemcitabine-resistant ovarian cancer cell line (AG6000) displayed cross-resistance to dFdU. [] Another study using a mouse model of colon cancer identified that intratumoral bacteria expressing cytidine deaminase (CDDL) could convert gemcitabine into dFdU, contributing to tumor resistance. []
ANone: The provided abstracts primarily focus on dFdU as a metabolite of gemcitabine and do not provide extensive details on its individual toxicity profile.
A: While the provided abstracts do not delve into specific drug delivery strategies for dFdU, one study explored the interaction between lipophilic gemcitabine prodrugs and liposomes. [] This approach could potentially be investigated for dFdU delivery.
A: While the abstracts do not specifically address dFdU biomarkers, they highlight the role of enzymes like cytidine deaminase (CDA) and deoxycytidine kinase (dCK) in gemcitabine metabolism, which could have implications for dFdU levels. [, , , ]
A: Several analytical methods, primarily based on high-performance liquid chromatography (HPLC) coupled with various detection methods like tandem mass spectrometry (MS/MS) or UV detection, have been used for the quantification of dFdU in various biological matrices, including plasma, urine, and intracellular fluids. [, , , , , , , , , , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


